molecular formula C17H25N3O B220850 adamantanyl-N-(3-imidazolylpropyl)carboxamide

adamantanyl-N-(3-imidazolylpropyl)carboxamide

Cat. No.: B220850
M. Wt: 287.4 g/mol
InChI Key: LFJXKBKKKJWMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-604008-A is a chemical compound with the molecular formula C17H25N3O and a molecular weight of 287.4. It is known for its role as an inhibitor of 11β-hydroxysteroid dehydrogenase, an enzyme involved in the metabolism of glucocorticoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-604008-A involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of WAY-604008-A follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

WAY-604008-A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

WAY-604008-A has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on enzyme activity and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions related to glucocorticoid metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

WAY-604008-A exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase. This enzyme is responsible for the conversion of active glucocorticoids to their inactive forms. By inhibiting this enzyme, WAY-604008-A increases the levels of active glucocorticoids, which can have various physiological effects. The molecular targets and pathways involved include the binding of WAY-604008-A to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-604008-A is unique due to its specific binding affinity and selectivity for 11β-hydroxysteroid dehydrogenase. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide

InChI

InChI=1S/C17H25N3O/c21-16(19-2-1-4-20-5-3-18-12-20)17-9-13-6-14(10-17)8-15(7-13)11-17/h3,5,12-15H,1-2,4,6-11H2,(H,19,21)

InChI Key

LFJXKBKKKJWMGD-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=CN=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.